

Spinetoram: A Technical Guide to its Discovery and Semi-Synthesis

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Spinetoram represents a significant advancement in insecticide technology, offering potent and broad-spectrum control of various insect pests while maintaining a favorable environmental and toxicological profile. This technical guide provides an in-depth exploration of the discovery of Spinetoram, the intricate semi-synthesis process of its active components, and the underlying biological mechanisms of its insecticidal activity. It is intended for researchers, scientists, and professionals in the fields of drug development and crop protection.

Discovery and Development

Spinetoram is a second-generation spinosyn insecticide, developed by Dow AgroSciences (now Corteva Agriscience), that emerged from the extensive research and optimization of the naturally derived spinosad. Spinosad, a mixture of spinosyns A and D, is a fermentation product of the soil actinomycete Saccharopolyspora spinosa. While highly effective, the quest for enhanced potency, broader spectrum of activity, and improved photostability led to the development of Spinetoram.[1]

The discovery process involved a multi-pronged approach, integrating traditional natural product screening with modern computational techniques. Researchers utilized a mutant strain of Saccharopolyspora spinosa that predominantly produces spinosyns J and L, which serve as the precursors for Spinetoram.[2] A key innovation in the development of Spinetoram was the application of artificial neural networks (ANN) to guide the chemical modification of these natural spinosyns, ultimately leading to a molecule with superior insecticidal properties.



Spinetoram is a mixture of two synthetic derivatives of spinosyns J and L: 3'-O-ethyl-5,6-dihydrospinosyn J and 3'-O-ethylspinosyn L, typically in a 3:1 ratio.[3] This modification results in an insecticide with enhanced efficacy against a wider range of pests, including lepidopteran, thysanopteran, and dipteran species.[4]

Fermentation of Spinosyn J and L Precursors

The production of Spinetoram begins with the fermentation of a genetically modified strain of Saccharopolyspora spinosa engineered to maximize the yield of spinosyns J and L. While specific industrial protocols are proprietary, the following outlines a general methodology based on optimized lab-scale fermentation of S. spinosa for spinosyn production.

Experimental Protocol: Fermentation of Saccharopolyspora spinosa

Objective: To cultivate a mutant strain of Saccharopolyspora spinosa for the production of spinosyns J and L.

Materials:

- Mutant strain of Saccharopolyspora spinosa producing spinosyns J and L.
- Seed culture medium (e.g., Tryptic Soy Broth).
- Production fermentation medium (see Table 1 for an optimized composition).[5][6]
- · Shake flasks or industrial fermenters.
- Incubator shaker or bioreactor with temperature, pH, and dissolved oxygen control.

Procedure:

- Inoculum Preparation: Aseptically transfer a culture of the S. spinosa mutant strain from a stock into a seed culture medium. Incubate at 30°C with shaking (e.g., 250 rpm) for 48-72 hours to obtain a dense seed culture.
- Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v). The fermentation is carried out in either shake flasks for smaller



scale or large industrial bioreactors.

- Fermentation Parameters: Maintain the fermentation at 30°C for 7 to 14 days. Continuous agitation and aeration are crucial for optimal growth and spinosyn production. The pH of the medium is typically maintained around 7.0.
- Monitoring: Regularly monitor the fermentation for cell growth, substrate consumption, and spinosyn production using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
- Harvesting: Once the spinosyn titer reaches its maximum, the fermentation broth is harvested for extraction and purification.

Table 1: Optimized Fermentation Medium for Spinosyn Production[5][6]

Component	Concentration (g/L)
Mannitol	98.0
Cottonseed Flour	43.0
Corn Steep Liquor	12.9
KH ₂ PO ₄	0.5
CaCO ₃	3.0
pH (before autoclaving)	7.0

Note: This medium was optimized for spinosad production and serves as a strong starting point for the fermentation of the spinosyn J and L producing mutant.

Extraction and Purification of Spinosyns J and L

Following fermentation, spinosyns J and L are extracted from the fermentation broth and purified to be used as starting materials for the semi-synthesis of Spinetoram.

General Procedure:



- Solid-Liquid Separation: The fermentation broth is first treated to separate the mycelial biomass from the liquid phase, as the spinosyns are primarily located within the mycelia. This can be achieved through centrifugation or filtration.
- Solvent Extraction: The mycelial cake is then extracted with an organic solvent, such as methanol or acetone, to solubilize the spinosyns.
- Purification: The crude extract is subjected to a series of purification steps, which may
 include liquid-liquid extraction, column chromatography (e.g., silica gel or reversed-phase),
 and crystallization to isolate and purify spinosyns J and L.

Semi-Synthesis of Spinetoram

Spinetoram is produced through a semi-synthetic process that modifies the precursor molecules, spinosyn J and spinosyn L. The following sections detail the chemical transformations involved.

Semi-Synthesis of Spinetoram J (3'-O-ethyl-5,6-dihydrospinosyn J)

The semi-synthesis of Spinetoram J from spinosyn J involves two primary chemical modifications: ethylation of the 3'-hydroxyl group of the rhamnose sugar and reduction of the 5,6-double bond in the macrolide ring. A more efficient synthesis has been developed starting from the more readily available spinosyn A.[7][8]

Experimental Protocol: Semi-synthesis of Spinetoram J from Spinosyn A[7][8]

Step 1: Hydrolysis of Spinosyn A to Spinosyn A Aglycone

- Reagents: Spinosyn A, concentrated sulfuric acid.
- Procedure: Spinosyn A is treated with a strong acid, such as sulfuric acid, to hydrolyze the glycosidic bonds, yielding the spinosyn A aglycone.

Step 2: Selective Protection of the C17-Hydroxyl Group



- Reagents: Spinosyn A aglycone, protecting group (e.g., tert-butyldimethylsilyl chloride -TBDMSCl), base (e.g., imidazole).
- Procedure: The C17-hydroxyl group of the aglycone is selectively protected to prevent its reaction in the subsequent glycosylation step.

Step 3: Glycosylation at the C9-Position

- Reagents: Protected aglycone, activated 3-O-ethyl-2,4-di-O-methylrhamnose donor.
- Procedure: The protected aglycone is glycosylated at the C9-hydroxyl group with a suitably activated 3-O-ethyl-2,4-di-O-methylrhamnose derivative.

Step 4: Deprotection of the C17-Hydroxyl Group

- Reagents: Deprotecting agent (e.g., tetrabutylammonium fluoride TBAF).
- Procedure: The protecting group on the C17-hydroxyl group is removed.

Step 5: Glycosylation at the C17-Position

- Reagents: Intermediate from Step 4, activated D-forosamine donor.
- Procedure: The free C17-hydroxyl group is then glycosylated with an activated forosamine sugar derivative.

Step 6: Reduction of the 5,6-Double Bond

- Reagents: Hydrogen gas, catalyst (e.g., Palladium on carbon Pd/C).
- Procedure: The 5,6-double bond of the macrolide ring is selectively reduced via catalytic hydrogenation to yield 3'-O-ethyl-5,6-dihydrospinosyn J (Spinetoram J).

Step 7: Deprotection of the Forosamine Nitrogen

- Reagents: Deprotecting agent.
- Procedure: If the forosamine was protected, the protecting group is removed in the final step.



Table 2: Summary of a Reported Semi-Synthesis of a Spinetoram J Analogue[7]

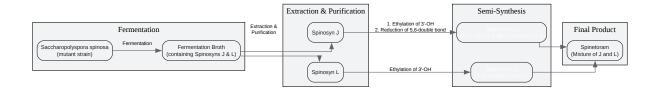
Step	Starting Material	Product	Yield (%)	
1. Protection of C17-OH	Spinosyn A Aglycone C17-O-TBDMS-Aglycone		92	
2. Glycosylation at C9-OH	C17-O-TBDMS- Aglycone	C9-Glycosylated Intermediate	78	
3. Deprotection of C17-OH	C9-Glycosylated Intermediate	C17-OH Intermediate	95	
4. Glycosylation at C17-OH	C17-OH Intermediate	Fully Glycosylated Intermediate	85	
5. Deprotection of Forosamine-N	Fully Glycosylated Intermediate	3'-O-ethylspinosyn J	93	
6. Hydrogenation of 5,6-double bond	3'-O-ethylspinosyn J	3'-O-ethyl-5,6- dihydrospinosyn J (Spinetoram J)	96	

Semi-Synthesis of Spinetoram L (3'-O-ethylspinosyn L)

The semi-synthesis of **Spinetoram L** from its precursor, spinosyn L, follows a similar chemical logic to that of Spinetoram J, primarily involving the ethylation of the 3'-hydroxyl group of the rhamnose moiety.[2]

General Procedure: The synthesis of 3'-O-ethylspinosyn L is achieved by the selective ethylation of the 3'-hydroxyl group on the rhamnose sugar of spinosyn L. This is typically carried out using an ethylating agent in the presence of a base. The reaction conditions are optimized to favor the mono-ethylation at the desired position.





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Figure 1. Overall workflow for the production of Spinetoram.

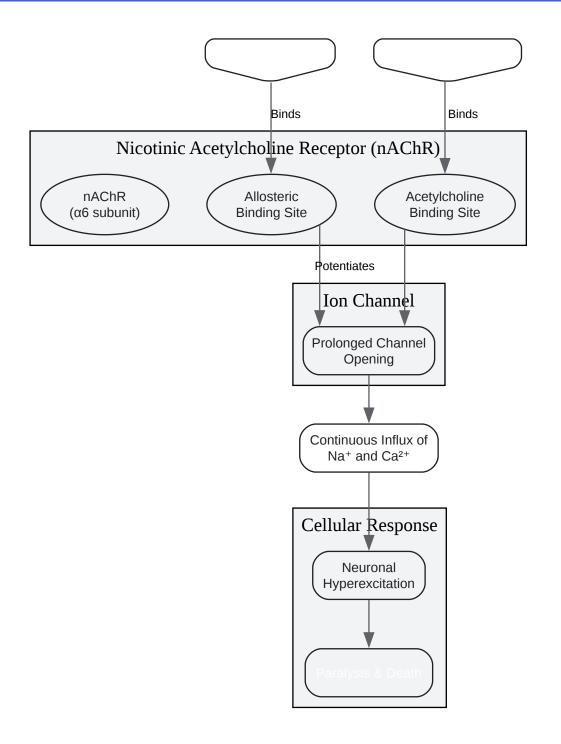
Mode of Action

Spinetoram exerts its insecticidal effect through a unique neurotoxic mechanism of action, primarily targeting the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[9] It also has a secondary site of action on gamma-aminobutyric acid (GABA)-gated chloride channels.[9]

Action on Nicotinic Acetylcholine Receptors (nAChRs)

Spinetoram acts as a positive allosteric modulator of nAChRs.[10][11] This means it binds to a site on the receptor that is distinct from the acetylcholine binding site. This binding event potentiates the effect of acetylcholine, leading to prolonged activation of the nAChR.[10][12] The continuous influx of cations, primarily sodium and calcium, into the neuron results in hyperexcitation, involuntary muscle contractions, tremors, and ultimately, paralysis and death of the insect.[13] Studies have indicated that the α 6 subunit of the nAChR is a key target for spinosyns.[14]





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Figure 2. Spinetoram's action on the nicotinic acetylcholine receptor.

Action on GABA-Gated Chloride Channels

In addition to its primary action on nAChRs, Spinetoram can also interact with GABA-gated chloride channels.[9] GABA is the primary inhibitory neurotransmitter in the insect central



nervous system. When Spinetoram interacts with these channels, it can disrupt the normal inhibitory signaling, contributing to the overall neurotoxic effect. However, this is generally considered a secondary mechanism of action compared to its potent effects on nAChRs.[15]

Insecticidal Activity

Spinetoram exhibits high efficacy against a broad spectrum of insect pests, often at lower application rates than other insecticides. Its activity is primarily through ingestion, but it also demonstrates contact activity.

Table 3: Insecticidal Activity of Spinetoram against Various Pests



Pest Species	Order	Life Stage	LC50/LD50 Value	Reference(s)
Plutella xylostella (Diamondback moth)	Lepidoptera	3rd Instar Larvae	LC50: 0.331% (72h)	[16]
Helicoverpa armigera (Cotton bollworm)	Lepidoptera	2nd Instar Larvae	LC50: 0.84 mg/kg (72h)	[17]
Helicoverpa armigera	Lepidoptera	3rd Instar Larvae	LC50: 1.94 ppm (72h)	[18]
Helicoverpa punctigera (Native budworm)	Lepidoptera	Larvae	LC50: 0.01 - 1.17 mg/L	[19]
Trialeurodes vaporariorum (Greenhouse whitefly)	Hemiptera	Adult	LC50: 4.593 mg a.i./L	[20]
Trialeurodes vaporariorum (Greenhouse whitefly)	Hemiptera	Nymph	LC50: 15.027 mg a.i./L	[20]
Schistocerca gregaria (Desert locust)	Orthoptera	1st Instar Nymph	LC50: 11.9 ppm (3 days)	[21]
Apis mellifera (Honeybee)	Hymenoptera	Adult	LD50: 24.8 ng/bee	[4]

Conclusion

Spinetoram stands as a testament to the power of integrating natural product chemistry with modern drug discovery techniques. Its journey from a soil microorganism to a highly effective



and widely used insecticide showcases the continuous innovation in the field of crop protection. This technical guide has provided a comprehensive overview of the discovery, semi-synthesis, and mode of action of Spinetoram, offering valuable insights for researchers and professionals dedicated to the development of next-generation pest management solutions. The detailed protocols and data presented herein serve as a foundational resource for further research and development in this important area.

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